2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
This compound, with the chemical formula C7H4F12O , goes by several names, including 2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol and 1H,1H,3H-perfluoro(2,4-dimethylpentane-1-ol) . Its molecular weight is approximately 332.09 g/mol. Let’s break down its structure:
!Compound Structure)
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with 1,1,1,3,3,3-hexafluoro-2-propanol HFIP ), which serves as a precursor. The chlorination of HFIP yields the intermediate 1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene . Subsequent reactions lead to the final compound .
Reaction Conditions: The chlorination step typically occurs under mild conditions using chlorine gas or a chlorinating agent. The subsequent transformations involve various reagents and catalysts, but detailed conditions are proprietary in industrial processes.
Industrial Production: Industrial-scale production involves careful optimization of reaction conditions, purification, and safety protocols. Several manufacturers globally supply this compound .
Chemical Reactions Analysis
Reactivity:
- Oxidation : Undergoes oxidation reactions due to the presence of functional groups.
- Substitution : Exhibits nucleophilic substitution reactions.
- Reduction : Can be reduced under specific conditions.
- Chlorine : Used for chlorination.
- Strong Bases : Facilitate substitution reactions.
- Hydrogenation Catalysts : Employed for reduction.
Major Products: The primary product is the title compound itself, which finds applications in various fields.
Scientific Research Applications
Chemistry:
- Fluorination Reactions : Used as a fluorine source in synthetic chemistry.
- Building Block : Incorporates into complex molecules due to its unique fluorinated structure.
- Drug Development : Fluorinated compounds often enhance drug properties (e.g., metabolic stability, lipophilicity).
- Imaging Agents : Used in positron emission tomography (PET) imaging.
- Surface Coatings : Fluorinated compounds improve water and oil repellency.
- Electronics : Used in semiconductor manufacturing.
Mechanism of Action
The exact mechanism remains an active area of research. its fluorinated nature likely influences interactions with biological targets and cellular membranes.
Comparison with Similar Compounds
While this compound is unique due to its specific arrangement of fluorine atoms, related compounds include:
Properties
Molecular Formula |
C15H4ClF9N2O2S |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)sulfanyl-N-[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopenten-1-yl]methanimidoyl chloride |
InChI |
InChI=1S/C15H4ClF9N2O2S/c16-11(30-27-9(28)5-3-1-2-4-6(5)10(27)29)26-8-7(14(21,22)23)12(17,18)15(24,25)13(8,19)20/h1-4H |
InChI Key |
HJRKTUSROJOCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(=NC3=C(C(C(C3(F)F)(F)F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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